6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1374509-55-3
VCID: VC2701381
InChI: InChI=1S/C12H8N6O/c13-10-9-12(19-17-10)18-11(16-15-9)8(6-14-18)7-4-2-1-3-5-7/h1-6H,(H2,13,17)
SMILES: C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N
Molecular Formula: C12H8N6O
Molecular Weight: 252.23 g/mol

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine

CAS No.: 1374509-55-3

Cat. No.: VC2701381

Molecular Formula: C12H8N6O

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine - 1374509-55-3

Specification

CAS No. 1374509-55-3
Molecular Formula C12H8N6O
Molecular Weight 252.23 g/mol
IUPAC Name 10-phenyl-3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-5-amine
Standard InChI InChI=1S/C12H8N6O/c13-10-9-12(19-17-10)18-11(16-15-9)8(6-14-18)7-4-2-1-3-5-7/h1-6H,(H2,13,17)
Standard InChI Key BNGNLAZWLNKRFO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N
Canonical SMILES C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)ON=C4N

Introduction

Structural Characteristics of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine

Molecular Structure and Key Features

6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine possesses a complex molecular architecture featuring three fused heterocyclic rings: an isoxazole ring, a pyrazole ring, and a 1,2,4-triazine ring. The compound is further functionalized with a phenyl group at position 6 and an amino group at position 3. This unique structural arrangement creates a planar, conjugated system with multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the amino group can function as a hydrogen bond donor. These characteristics are likely to influence its binding affinity to various biological targets.

Comparison with Related Heterocyclic Systems

The structural features of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine can be compared with well-studied related systems such as pyrazolo[4,3-e][1,2,] triazines, which have been extensively investigated for their synthesis and biological properties . Table 1 presents a comparison of key structural features between these related heterocyclic systems.

Table 1: Comparison of Structural Features Between 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine and Related Heterocyclic Systems

Structural Feature6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-aminePyrazolo[4,3-e] triazines
Number of ringsThree (isoxazole, pyrazole, triazine)Two (pyrazole, triazine)
Number of nitrogen atomsSixFive
Number of oxygen atomsOneNone (typically)
Key substituentsPhenyl at position 6, amino at position 3Various (typically aryl at positions 3 and 7)
Ring fusion pattern[5,4-e] and [5,1-c][4,3-e]
PlanarityHigh (extended conjugation)High (extended conjugation)

The extended conjugation and nitrogen-rich character of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine suggest potential for interactions with biological macromolecules through π-stacking, hydrogen bonding, and electrostatic interactions, similar to what has been observed with pyrazolo[4,3-e] triazines .

Synthetic StepPotential ReagentsExpected OutcomesReaction Conditions
Formation of 1,2,4-triazine coreHydrazine derivatives, dicarbonyl compounds1,2,4-triazine scaffoldReflux in alcohol, acidic conditions
Pyrazole ring formationPhenylhydrazine, acid catalystPyrazolo[5,1-c] triazine intermediateHCl, ethanol-dioxane mixture
Isoxazole ring formationHydroxylamine derivatives, appropriate electrophilesComplete tricyclic coreVarious conditions depending on approach
Amino group introductionAmination reagentsFinal 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,] triazin-3-amineNucleophilic substitution conditions
Biological TargetPotential Mechanism of ActionRelated Compounds with ActivityTherapeutic Area
Protein kinasesATP-competitive inhibitionPyrazolo[4,3-e] triazines with IC₅₀ values in μM rangeCancer therapy
Carbonic anhydraseEnzyme inhibitionSulfonamide-containing heterocyclesVarious (glaucoma, cancer)
Microbial enzymesDisruption of metabolic pathwaysVarious 1,2,4-triazine derivativesAntimicrobial therapy
DNA/RNAIntercalation or groove bindingPlanar heterocyclic systemsCancer, antiviral
Heat shock factor-1Amplification of transcriptional activityPyrimido[5,4-e] triazine derivativesCytoprotection

Analytical and Structural Characterization Methods

Spectroscopic Characterization Techniques

The structural confirmation of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine would typically involve a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide valuable information about the carbon-hydrogen framework and connectivity patterns. Mass spectrometry would confirm the molecular weight and fragmentation pattern, while infrared spectroscopy would help identify functional groups such as the amino substituent.

X-ray Crystallography for Structural Elucidation

X-ray crystallography represents the gold standard for unambiguous structural determination of complex heterocyclic compounds. Similar to the approach used by Rykowski et al. for confirming the structure of pyrazolo[4,3-e] triazine derivatives , X-ray analysis would provide definitive evidence of the three-dimensional structure of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c] triazin-3-amine, including bond lengths, angles, and the spatial arrangement of substituents.

Computational Methods for Structure Prediction

Computational chemistry techniques, including density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and physicochemical properties of 6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,] triazin-3-amine. These methods can predict spectroscopic data, binding affinities to biological targets, and pharmacokinetic properties, guiding experimental work and drug design efforts.

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